molecular formula C16H19NO B1203757 1-(Piperidin-1-ylmethyl)naphthalen-2-ol CAS No. 5342-95-0

1-(Piperidin-1-ylmethyl)naphthalen-2-ol

Cat. No. B1203757
CAS RN: 5342-95-0
M. Wt: 241.33 g/mol
InChI Key: WFZSFSMELSBBJO-UHFFFAOYSA-N
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Description

1-(Piperidin-1-ylmethyl)naphthalen-2-ol is a compound synthesized through the condensation of aldehydes, 2-naphthol, and piperidine. It has been the subject of various studies focusing on its synthesis method, molecular structure analysis, and potential applications in chemical reactions and properties.

Synthesis Analysis

The synthesis of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol has been efficiently carried out using nano magnetite (Fe3O4) as a catalyst under ultrasound irradiation. This method highlights clean methodologies, easy workup procedures, and high yields, making it an efficient synthesis route for this compound (Mokhtary & Torabi, 2017).

Molecular Structure Analysis

The molecular structure of 1-(Piperidin-1-ylmethyl)naphthalen-2-ol has been characterized using spectroscopic techniques including FT-IR, FT-Raman, UV–Visible, NMR, and DFT studies. These studies have provided detailed insights into the compound's chemical structure, confirming its configuration and enabling a deeper understanding of its molecular interactions (Rajamani et al., 2021).

Chemical Reactions and Properties

The compound's reactivity has been explored through its participation in various chemical reactions. Notably, it acts as a substrate in multi-component reactions, demonstrating its versatile nature in organic synthesis. These reactions are facilitated by its structural features, which enable it to undergo transformations leading to a wide range of derivatives (Mokhtary & Torabi, 2017).

Scientific Research Applications

  • Tautomeric Properties and Molecular Spectroscopy : Deneva et al. (2013) studied the tautomeric properties of 4-((Phenylimino)methyl)naphthalen-1-ol and 4-((phenylimino)methyl)-2-(piperidin-1-ylmethyl)naphthalen-1-ol. They found that incorporating a flexible piperidine ring leads to a controlled shift in the tautomeric equilibrium upon protonation/deprotonation in acetonitrile, influenced also by the addition of metal salts (Deneva et al., 2013).

  • Synthesis and Catalysis : Mokhtary and Torabi (2017) reported the efficient synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol using Fe3O4 magnetic nanoparticles under ultrasound irradiation. This method offers clean methodologies, easy workup, and high yields, highlighting its efficiency in organic synthesis (Mokhtary & Torabi, 2017).

  • Controlled Tautomerism in Protonation Processes : Antonov et al. (2013) explored the tautomeric switching system in compounds like 4-(phenyldiazenyl)-2-(piperidin-1-ylmethyl)naphthalen-1-ol. They discovered that a shift in tautomeric equilibrium can be achieved through anion complexation, a rare example of controlled tautomeric equilibrium shift (Antonov et al., 2013).

  • Potential in Estrogen Receptor Modulation : Yadav et al. (2011) designed and synthesized chiral compounds based on 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols. These compounds were evaluated for their activity against estrogen-responsive human MCF-7 breast cancer cells, providing insights into their potential as selective estrogen receptor modulators (Yadav et al., 2011).

  • Spectroscopic Characterization and Molecular Docking : Rajamani et al. (2021) characterized 1-(Phenyl(piperidin-1-yl)methyl)naphthalene-2-ol using spectroscopic techniques and computational studies. The compound showed potential inhibitor activity against Haemophilus influenzae, highlighting its pharmaceutical potential (Rajamani et al., 2021).

  • Experimental and Theoretical Studies for Bioactivity : Ulaş (2020) synthesized 2-(naphthalen-1-yl (piperidin-1-yl) methyl) phenol, demonstrating its high antioxidant value and potential as a biologically active drug. Theoretical data supported experimental analysis, suggesting its applicability in drug development (Ulaş, 2020).

Future Directions

Piperidines, including “1-(Piperidin-1-ylmethyl)naphthalen-2-ol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(piperidin-1-ylmethyl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c18-16-9-8-13-6-2-3-7-14(13)15(16)12-17-10-4-1-5-11-17/h2-3,6-9,18H,1,4-5,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZSFSMELSBBJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201585
Record name 1-(Piperidinomethyl)-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-1-ylmethyl)naphthalen-2-ol

CAS RN

5342-95-0
Record name 1-(1-Piperidinylmethyl)-2-naphthalenol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-(Piperidinomethyl)-2-naphthol
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Record name 5342-95-0
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Record name 1-(Piperidinomethyl)-2-naphthol
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Record name 1-PIPERIDINOMETHYL-2-NAPHTHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Ostacolo, V Di Sarno, S Musella, T Ciaglia… - Frontiers in …, 2019 - frontiersin.org
Ultrasound-promoted N-aminomethylation of indoles can be achieved in basic medium using sodium hydride and dichloromethane (DCM) as C1 donor source. This innovative amino …
Number of citations: 3 www.frontiersin.org

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